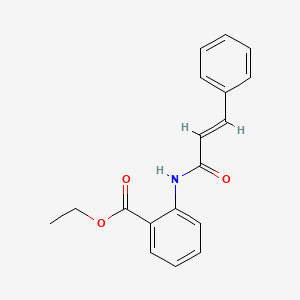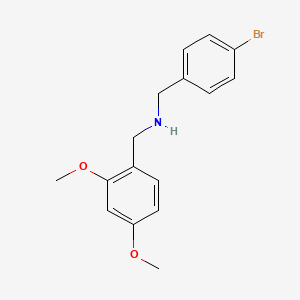
1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine, also known as MeOPP, is a piperazine derivative that has gained attention in the scientific community due to its potential applications in various fields. MeOPP has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
科学研究应用
1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. One of the most promising applications of 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine is in the development of new drugs for the treatment of neurological disorders, such as depression, anxiety, and schizophrenia. 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine has been shown to bind to serotonin receptors in the brain, which play a crucial role in regulating mood and behavior.
作用机制
1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine exerts its pharmacological effects by binding to serotonin receptors in the brain. Specifically, 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine has been shown to bind to the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine has also been shown to bind to the 5-HT2A receptor, which is involved in the regulation of perception, cognition, and memory.
Biochemical and Physiological Effects
1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine has been shown to have a number of biochemical and physiological effects, including the modulation of serotonin signaling pathways in the brain. 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine has been shown to increase the release of serotonin in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine has also been shown to increase the expression of neurotrophic factors, which play a crucial role in the growth and survival of neurons.
实验室实验的优点和局限性
One of the main advantages of 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine for lab experiments is its high potency and selectivity for serotonin receptors. 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine has been shown to have a higher affinity for the 5-HT1A receptor than other commonly used compounds, such as buspirone and 8-OH-DPAT. However, one of the limitations of 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
未来方向
There are a number of potential future directions for research on 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine. One area of interest is the development of new drugs based on 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine for the treatment of neurological disorders. Another area of interest is the investigation of the potential therapeutic effects of 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine in other areas of medicine, such as oncology and immunology. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine and its potential side effects.
合成方法
1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine can be synthesized using a variety of methods, including the use of piperazine and 3-methylbenzyl chloride as starting materials. One of the most commonly used methods involves the reaction of piperazine with 3-methylbenzyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 2-methoxyphenylboronic acid. This method has been shown to yield 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine with high purity and yield.
属性
IUPAC Name |
1-(2-methoxyphenyl)-4-[(3-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-16-6-5-7-17(14-16)15-20-10-12-21(13-11-20)18-8-3-4-9-19(18)22-2/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUNLOZXOZVAKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-4-[(3-methylphenyl)methyl]piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S*,4S*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5687122.png)
![2-[5-{1-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]ethyl}-1-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5687123.png)

![4-benzyl-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B5687132.png)
![4-({(3R*,5R*)-5-[(4-pyridin-3-ylpiperazin-1-yl)carbonyl]piperidin-3-yl}carbonyl)morpholine](/img/structure/B5687136.png)
![9-[(5-methylisoxazol-3-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5687144.png)
![2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5687145.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5687148.png)

![(3R*,4R*)-1-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5687173.png)
![4-azepan-1-yl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-oxobutanamide](/img/structure/B5687180.png)


![(3'R*,4'R*)-1'-[4-(trifluoromethoxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5687216.png)